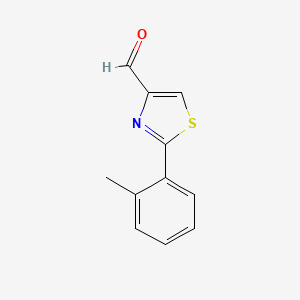

2-o-Tolyl-thiazole-4-carbaldehyde

説明

2-o-Tolyl-thiazole-4-carbaldehyde is an organic compound with the molecular formula C11H9NOS. It is a member of the thiazole family, characterized by a thiazole ring substituted with a tolyl group at the 2-position and an aldehyde group at the 4-position. This compound is known for its yellow liquid form and is used in various chemical and biological applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-o-Tolyl-thiazole-4-carbaldehyde typically involves the reaction of 2-methylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is subsequently oxidized to yield the desired thiazole-4-carbaldehyde .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

化学反応の分析

Types of Reactions: 2-o-Tolyl-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: 2-o-Tolyl-thiazole-4-carboxylic acid.

Reduction: 2-o-Tolyl-thiazole-4-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

科学的研究の応用

Scientific Research Applications

Pharmaceutical Development: 2-o-Tolyl-thiazole-4-carbaldehyde serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, because of its capacity to interact with specific biological pathways .

Agricultural Chemicals: This compound is used in creating agrochemicals, offering effective crop protection solutions as a fungicide or pesticide, which boosts agricultural productivity .

Material Science: The compound is used in developing novel materials like polymers and coatings that demonstrate improved durability and resistance to environmental factors .

Analytical Chemistry: In analytical methods, this compound functions as a reagent, assisting in the detection and quantification of different substances and facilitating quality control in laboratories .

Flavor and Fragrance Industry: This compound is utilized to create specific fragrances and flavorings, imparting unique aromatic properties that enhance consumer products .

Case Studies

While specific case studies for this compound were not found in the search results, research on related thiazole compounds provides insight into potential applications:

- Anticancer Activity: Arylidene-hydrazinyl-thiazoles have been synthesized and assessed for in vitro cytotoxicity against human breast, pancreatic, leukemia, and lung carcinoma cell lines. Compounds 4m, 4n, and 4r exhibited remarkable activity, inducing dose-dependent cytotoxicity across all five cancer cell lines, with compound 4m showing potent cytotoxicity .

- Anti-tubercular Action: A study identified a compound, 53, with excellent anti-tubercular action. The structure-based activity study indicated that the presence of a chloride ion (Cl)-linked phenyl group was essential for anti-tubercular activity .

- Synthesis of Sartans: Organometallic catalysts are used in synthesizing o-tolyl benzonitrile (OTBN), a building block for sartan series drugs (antiviral, antihypertensive, and antifungal drugs) .

Data Table

Research Findings and Insights

作用機序

The mechanism of action of 2-o-Tolyl-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

- 2-o-Tolyl-thiazole-4-carboxylic acid

- 2-o-Tolyl-thiazole-4-methanol

- 2-methylthiazole-4-carbaldehyde

Comparison: 2-o-Tolyl-thiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .

生物活性

2-o-Tolyl-thiazole-4-carbaldehyde (CAS No. 91137-12-1) is an organic compound belonging to the thiazole family, characterized by its unique molecular structure that includes a thiazole ring substituted with a tolyl group and an aldehyde group. This compound has garnered attention for its diverse biological activities, making it a significant subject of research in medicinal chemistry, pharmacology, and biochemistry.

- Molecular Formula: C11H9NOS

- Appearance: Yellow liquid

- Synthesis: Typically synthesized through the reaction of 2-methylphenyl isothiocyanate with α-haloketones under basic conditions, leading to the formation of the thiazole derivative.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Interaction: The thiazole ring can engage in π-π stacking with aromatic amino acids, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme and receptor activity.

- Antimicrobial Activity: Preliminary studies suggest that compounds containing thiazole moieties exhibit significant antimicrobial properties, potentially acting against various pathogens .

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Properties

Studies have demonstrated that derivatives of thiazole compounds, including this compound, exhibit potent activity against fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) were found to be comparable to established antifungal agents like fluconazole .

Anticancer Activity

Recent investigations into thiazole derivatives have shown promising anticancer effects. For example, certain thiazole-integrated compounds demonstrated significant cytotoxicity against prostate cancer and melanoma cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole structure could enhance antiproliferative activity .

Case Studies and Research Findings

Applications in Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives are being explored for their potential:

- Antimicrobial Agents: Development of new antifungal and antibacterial drugs.

- Anticancer Drugs: Investigating thiazole derivatives for their ability to inhibit tumor growth and proliferation.

- Enzyme Inhibitors: Research into how these compounds can inhibit specific enzymes involved in disease processes .

特性

IUPAC Name |

2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAYNZAXEWVCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586188 | |

| Record name | 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91137-12-1 | |

| Record name | 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。